molecular formula C17H21NO2S B2427488 N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide CAS No. 2034392-25-9

N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide

Cat. No.: B2427488
CAS No.: 2034392-25-9
M. Wt: 303.42
InChI Key: CXNRNXUJHKNBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule. It contains a benzo[b]thiophene moiety, which is a type of heterocyclic compound . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzo[b]thiophene derivatives, including the compound , involves various chemical reactions that yield structurally diverse libraries of compounds. For instance, thiophenylhydrazonoacetates have been synthesized through coupling and investigated for their reactivity towards different nitrogen nucleophiles, leading to the formation of various heterocyclic derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, the practical synthesis of orally active CCR5 antagonists demonstrates the compound's role in developing therapeutic agents (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Biological Activities and Applications

The exploration of biological activities is a crucial aspect of the research on benzo[b]thiophene derivatives. These compounds have been found to possess a wide spectrum of pharmacological properties, making them valuable tools in medicinal chemistry. For example, the synthesis of new benzo[b]thiophene derivatives has been proposed due to their significant antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010). Additionally, the generation of structurally diverse libraries through alkylation and ring closure reactions using related compounds has facilitated the development of molecules with potential biological activities (Roman, 2013).

Antimicrobial and Anticancer Evaluation

The antimicrobial and anticancer potentials of benzo[b]thiophene derivatives have been extensively studied. Novel synthesis methodologies have led to the discovery of compounds with promising antibacterial and antifungal activities (Senthilkumar, Umarani, & Satheesh, 2021; Talupur, Satheesh, & Chandrasekhar, 2021). Furthermore, certain derivatives have shown anticancer activity, highlighting their potential in cancer therapy research (Senthilkumar et al., 2021).

Mechanism of Action

Target of Action

The primary target of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide is the 5-HT1A serotonin receptor . This receptor plays a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptor, by binding to it. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

The interaction of the compound with the 5-HT1A serotonin receptor affects the serotoninergic pathway. Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that plays a role in regulating numerous physiological functions . The compound’s interaction with the 5-HT1A receptor can influence these functions.

Result of Action

The binding of the compound to the 5-HT1A serotonin receptor can result in changes in the physiological functions regulated by serotonin. These changes can potentially influence thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . The compound’s potential therapeutic effects in psychiatric disorders such as depression and anxiety are also of interest .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-12(18-17(19)13-6-8-20-9-7-13)10-14-11-21-16-5-3-2-4-15(14)16/h2-5,11-13H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNRNXUJHKNBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.